1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol is a chemical compound with the molecular formula and a molecular weight of approximately 173.62 g/mol. This compound features a pyrimidine ring substituted with a chlorine atom and an amino group, linked to a propan-2-ol moiety, which adds significant functional versatility. It is classified primarily as an organic compound and is notable for its potential biological applications.
Methods of Synthesis
The synthesis of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol typically involves the following steps:
The molecular structure of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol can be described as follows:
InChI=1S/C7H10ClN3O/c1-5(8)7(10)11-6-3-2-4-12-11/h2-4,5,10H,6H2,1H3,(H,10,11)
LCOOOHJVCOYWFW-UHFFFAOYSA-N
This structure allows for various interactions with biological targets due to its functional groups .
1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol is reactive and can undergo several types of chemical reactions:
The outcomes of these reactions depend on specific conditions and reagents used.
The mechanism of action for 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol involves its interaction with biological targets such as enzymes or receptors:
The physical and chemical properties of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol are crucial for understanding its behavior in various environments:
These properties influence its utility in chemical synthesis and biological applications .
1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol has several notable applications in scientific research:
CAS No.: 102-94-3
CAS No.: 68672-88-8
CAS No.: 98569-64-3
CAS No.: